2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid
CAS No.: 16837-14-2
Cat. No.: VC20835922
Molecular Formula: C8H14O4
Molecular Weight: 174.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16837-14-2 |
---|---|
Molecular Formula | C8H14O4 |
Molecular Weight | 174.19 g/mol |
IUPAC Name | 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid |
Standard InChI | InChI=1S/C8H14O4/c1-7(2)11-4-8(3,5-12-7)6(9)10/h4-5H2,1-3H3,(H,9,10) |
Standard InChI Key | WZEWDEAIHCUMKY-UHFFFAOYSA-N |
SMILES | CC1(OCC(CO1)(C)C(=O)O)C |
Canonical SMILES | CC1(OCC(CO1)(C)C(=O)O)C |
Introduction
Chemical Structure and Properties
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid consists of a six-membered heterocyclic 1,3-dioxane ring with three methyl substituents at positions 2 and 5, along with a carboxylic acid group at position 5. The compound represents the protected form of bis-MPA, where the two hydroxyl groups are masked by an acetonide protecting group, while the carboxylic acid functionality remains free for further reactions in dendrimer synthesis.
The physical and chemical properties of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C8H14O4 |
Molecular Weight | 174.19400 g/mol |
Density | 1.105 g/cm³ |
Boiling Point | 264.9°C at 760 mmHg |
Melting Point | 108-111°C |
Flash Point | 102.6°C |
Exact Mass | 174.08900 |
PSA | 55.76000 |
LogP | 0.86020 |
Vapour Pressure | 0.00274 mmHg at 25°C |
Index of Refraction | 1.441 |
The moderate LogP value of 0.86020 indicates a balanced lipophilicity profile, which is advantageous for certain applications in organic synthesis . The relatively high boiling point of 264.9°C suggests significant intermolecular forces, consistent with the hydrogen bonding capability of the carboxylic acid group .
Crystal Structure Analysis
Crystallographic studies reveal that in 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, the carboxyl group occupies an equatorial position on the 1,3-dioxane ring. The ring itself adopts an approximate chair conformation, with puckering analysis parameters of Q = 0.5540(9) Å, θ = 176.65(9)°, and φ = 301.8(17)° .
In the crystal structure, the methyl groups containing C6 and C8 occupy trans axial positions, while the C7 methyl group and the carboxyl group are equatorial on the 1,3-dioxane ring. The O2—C1—C2—C5 torsion angle of −159.88(8)° indicates that the carboxyl group is approximately aligned with the mean plane through the 1,3-dioxane ring .
The detailed bond lengths from crystallographic data provide valuable insights into the molecular geometry:
Bond | Length (Å) |
---|---|
O1—C1 | 1.2043(11) |
O2—C1 | 1.3255(12) |
O3—C3 | 1.4414(10) |
O3—C4 | 1.4442(11) |
O4—C4 | 1.4155(10) |
O4—C5 | 1.4294(10) |
C1—C2 | 1.5176(11) |
C2—C5 | 1.5293(12) |
C2—C3 | 1.5312(12) |
C2—C6 | 1.5382(12) |
C4—C7 | 1.5129(12) |
C4—C8 | 1.5216(12) |
These precise measurements demonstrate the spatial arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interactions in various chemical processes .
Supramolecular Features
Unlike many carboxylic acids that form hydrogen-bonded dimers in crystal structures, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid exhibits an unusual hydrogen bonding pattern. It forms zigzag chains along the c-axis direction through O2—H2⋯O3 hydrogen bonds .
These chains are connected into tubular structures by C8—H8B⋯O1 hydrogen bonds. The resulting units are further linked into a three-dimensional network by C6—H6A⋯O4 hydrogen bonds on all sides of the tube, creating a complex supramolecular architecture .
This distinctive hydrogen bonding network contributes significantly to the crystal packing arrangement and influences the physical properties of the compound, such as its melting point and solubility characteristics. The absence of the typical carboxylic acid dimer motif makes this compound particularly interesting from a crystal engineering perspective and may affect its behavior in solution during synthetic applications .
Applications in Dendrimer Chemistry
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid plays a critical role as an intermediate in the synthesis of dendrimers. Dendrimers are perfectly branched, monodisperse, multivalent polymeric structures that exhibit enhanced solubility, increased reactivity, and reduced dispersity compared to linear polymer analogs .
The isopropyl acetal (isopropylidene/acetonide) protection strategy has become one of the most common approaches in the production of monomeric units for dendrimer synthesis. After complete protection of the core structure, the protecting groups can be removed to expose hydroxyl groups for the next generation of branching .
Anhydride-catalyzed esterification has emerged as the preferred synthetic route for producing highly precise, bis-functional dendrimer structures. This approach decreases purification steps and improves the efficiency of deprotection to the final poly-ol structures. In this context, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid can be converted to its anhydride form (2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride), which serves as another important intermediate in dendrimer synthesis .
Synthetic Methods and Reactions
The synthesis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid typically involves the protection of the hydroxyl groups of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) using acetone under acidic conditions. This reaction results in the formation of a cyclic acetal (the 1,3-dioxane ring), while leaving the carboxylic acid group unreacted and available for further transformations .
The carboxylic acid functionality in 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid enables various reactions, particularly esterification with alcohols to form the corresponding esters. These esters are valuable building blocks in the step-by-step synthesis of dendrimers, where controlled growth and branching are essential .
One significant reaction of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid is its conversion to the corresponding anhydride through dehydration. The resulting anhydride is a more reactive species that facilitates efficient coupling reactions in dendrimer synthesis without the need for coupling agents or complicated purification procedures .
Understanding the reactivity patterns of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid is crucial for designing effective synthetic routes to complex dendritic architectures and optimizing reaction conditions for high yields and purity of the target structures.
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